Cas no 247592-82-1 (2-(4-Formyl-2-methoxy-phenoxy)- N -(2-methoxy-phenyl)-acetamide)

247592-82-1 structure
Nome del prodotto:2-(4-Formyl-2-methoxy-phenoxy)- N -(2-methoxy-phenyl)-acetamide
Numero CAS:247592-82-1
MF:C17H17NO5
MW:315.320585012436
MDL:MFCD01860815
CID:3048546
PubChem ID:2793422
2-(4-Formyl-2-methoxy-phenoxy)- N -(2-methoxy-phenyl)-acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-Formyl-2-methoxy-phenoxy)- N -(2-methoxy-phenyl)-acetamide
- 2-(4-Formyl-2-methoxy-phenoxy)-N-(2-methoxy-phenyl)-acetamide
- 2-(4-FORMYL-2-METHOXYPHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE
- 2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
- EN300-227961
- Oprea1_783500
- XJA59282
- CS-0303217
- 247592-82-1
- STK347792
- AKOS000273367
- Z19660792
- VS-07593
- MFCD01860815
- AN-655/15531038
- 2-(4-formyl-2-methoxyphenoxy) acetic acid, n-(2-methoxyphenyl)amide
- BBL023991
- Oprea1_533091
-
- MDL: MFCD01860815
- Inchi: InChI=1S/C17H17NO5/c1-21-14-6-4-3-5-13(14)18-17(20)11-23-15-8-7-12(10-19)9-16(15)22-2/h3-10H,11H2,1-2H3,(H,18,20)
- Chiave InChI: BRLSKFDZAFKPBU-UHFFFAOYSA-N
- Sorrisi: COC1=CC=CC=C1NC(COC2=C(OC)C=C(C=O)C=C2)=O
Proprietà calcolate
- Massa esatta: 315.11067264Da
- Massa monoisotopica: 315.11067264Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 8
- Complessità: 389
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 73.9Ų
- XLogP3: 2.2
Proprietà sperimentali
- Colore/forma: NA
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 535.0±45.0 °C at 760 mmHg
- Punto di infiammabilità: 155.5±17.2 °C
2-(4-Formyl-2-methoxy-phenoxy)- N -(2-methoxy-phenyl)-acetamide Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Stoccaggio a -4 ℃ (6-12weeks), lungo periodo di conservazione a -20 ℃ (1-2years), trasporto a 0 ℃
2-(4-Formyl-2-methoxy-phenoxy)- N -(2-methoxy-phenyl)-acetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-227961-0.05g |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
247592-82-1 | 95% | 0.05g |
$56.0 | 2024-06-20 | |
Enamine | EN300-227961-2.5g |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
247592-82-1 | 95% | 2.5g |
$365.0 | 2024-06-20 | |
1PlusChem | 1P00JKRO-100mg |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
247592-82-1 | 95% | 100mg |
$160.00 | 2024-05-21 | |
1PlusChem | 1P00JKRO-1g |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
247592-82-1 | 95% | 1g |
$347.00 | 2023-12-18 | |
1PlusChem | 1P00JKRO-500mg |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
247592-82-1 | 95% | 500mg |
$285.00 | 2024-05-21 | |
A2B Chem LLC | AJ12580-100mg |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
247592-82-1 | 95% | 100mg |
$298.00 | 2024-04-20 | |
Enamine | EN300-227961-0.1g |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
247592-82-1 | 95% | 0.1g |
$83.0 | 2024-06-20 | |
Enamine | EN300-227961-0.5g |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
247592-82-1 | 95% | 0.5g |
$187.0 | 2024-06-20 | |
Fluorochem | 031409-5g |
2-(4-Formyl-2-methoxy-phenoxy)- N -(2-methoxy-phenyl)-acetamide |
247592-82-1 | 5g |
£287.00 | 2022-03-01 | ||
OTAVAchemicals | 7116565615-50MG |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
247592-82-1 | 95% | 50MG |
$58 | 2023-07-04 |
2-(4-Formyl-2-methoxy-phenoxy)- N -(2-methoxy-phenyl)-acetamide Letteratura correlata
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
247592-82-1 (2-(4-Formyl-2-methoxy-phenoxy)- N -(2-methoxy-phenyl)-acetamide) Prodotti correlati
- 86671-80-9(3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide)
- 1539041-62-7(5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)methyl-1H-pyrazole)
- 923559-26-6(8-cyclopentyl-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2549064-46-0(2-tert-butyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide)
- 951893-95-1(3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid)
- 899724-61-9(N-benzyl-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-ethylacetamide)
- 1706457-77-3(2-(5-Bromo-2-chloro-phenyl)-benzooxazole-5-carboxylic acid amide)
- 2154341-49-6(3-(2-Oxo-4-phenylpyrrolidin-1-yl)piperidine-2,6-dione)
- 2228390-40-5(1,1,1-trifluoro-3-4-(trifluoromethyl)pyridin-3-ylpropan-2-one)
- 2803829-73-2(3-(azetidin-3-yl)cyclobutan-1-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:247592-82-1)2-(4-Formyl-2-methoxy-phenoxy)- N -(2-methoxy-phenyl)-acetamide

Purezza:99%
Quantità:1g
Prezzo ($):199.0